1-(4-Bromophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-bromophenyl group and a 4-chlorophenyl ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a halogenation reaction, where a bromine source (e.g., N-bromosuccinimide) is used to introduce the bromine atom at the desired position on the phenyl ring.
Attachment of the 4-Chlorophenyl Ethylamino Group: This can be accomplished through a nucleophilic substitution reaction, where the amino group is introduced using a suitable amine precursor and a chlorinated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)pyrrolidine: Similar structure but lacks the 4-chlorophenyl ethylamino group.
1-(4-Chlorophenyl)pyrrolidine: Similar structure but lacks the 4-bromophenyl group.
3-(4-Bromophenyl)-2,5-dioxopyrrolidine: Similar core structure but different substituents.
Uniqueness
1-(4-Bromophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the presence of both the 4-bromophenyl and 4-chlorophenyl ethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(4-chlorophenyl)ethylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-3-7-15(8-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-5-14(20)6-2-12/h1-8,16,21H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVFZPHOHCARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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